[(2R,3R)-2-[1,2-dihydroxy-9-oxo-4-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-5,6,7,8-tetrahydrobenzo[7]annulen-6-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
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Overview
Description
The compound “[(2R,3R)-2-[1,2-dihydroxy-9-oxo-4-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-5,6,7,8-tetrahydrobenzo[7]annulen-6-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate” is a complex organic molecule with multiple hydroxyl groups, chromen structures, and a benzoate moiety. Such compounds are often studied for their potential biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of chromen structures, hydroxylation, and the introduction of the benzoate group. Typical synthetic routes may involve:
Formation of Chromen Structures: This can be achieved through cyclization reactions involving phenolic compounds.
Hydroxylation: Introduction of hydroxyl groups can be done using reagents like hydrogen peroxide or osmium tetroxide.
Benzoate Introduction: Esterification reactions using benzoic acid derivatives.
Industrial Production Methods
Industrial production of such complex molecules may involve:
Multi-step Synthesis: Using automated synthesizers and optimized reaction conditions.
Purification: Techniques like chromatography and crystallization to obtain pure compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the hydroxyl groups.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinones or carboxylic acids.
Reduction Products: Alcohols or alkanes.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a catalyst in organic reactions.
Synthesis: Intermediate in the synthesis of other complex molecules.
Biology
Antioxidant Activity: Due to the presence of multiple hydroxyl groups.
Enzyme Inhibition: Potential inhibitor of enzymes involved in oxidative stress.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Applications: Possible use in treating diseases related to oxidative stress.
Industry
Material Science: Use in the development of new materials with specific properties.
Cosmetics: Potential ingredient in skincare products due to antioxidant properties.
Mechanism of Action
The compound’s mechanism of action may involve:
Molecular Targets: Interaction with enzymes or receptors involved in oxidative stress.
Pathways: Modulation of signaling pathways related to cell survival and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Similar structures with multiple hydroxyl groups and chromen rings.
Polyphenols: Compounds with multiple phenolic groups.
Uniqueness
Structural Complexity: The presence of multiple functional groups and rings.
Biological Activity: Potential for unique interactions with biological targets.
Properties
Molecular Formula |
C36H32O15 |
---|---|
Molecular Weight |
704.6 g/mol |
IUPAC Name |
[(2R,3R)-2-[1,2-dihydroxy-9-oxo-4-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-5,6,7,8-tetrahydrobenzo[7]annulen-6-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C36H32O15/c37-15-6-22(40)19-11-27(45)35(50-28(19)8-15)18-10-26(44)33(47)31-17(18)3-13(1-2-21(31)39)34-30(12-20-23(41)7-16(38)9-29(20)49-34)51-36(48)14-4-24(42)32(46)25(43)5-14/h4-10,13,27,30,34-35,37-38,40-47H,1-3,11-12H2/t13?,27-,30-,34-,35-/m1/s1 |
InChI Key |
ODDFMQLXQNKFDP-TVKYVOJTSA-N |
Isomeric SMILES |
C1CC(=O)C2=C(CC1[C@@H]3[C@@H](CC4=C(C=C(C=C4O3)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)C(=CC(=C2O)O)[C@@H]6[C@@H](CC7=C(C=C(C=C7O6)O)O)O |
Canonical SMILES |
C1CC(=O)C2=C(CC1C3C(CC4=C(C=C(C=C4O3)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)C(=CC(=C2O)O)C6C(CC7=C(C=C(C=C7O6)O)O)O |
Origin of Product |
United States |
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